molecular formula C6H7F2N3O B2988773 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 1245773-17-4

1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2988773
CAS No.: 1245773-17-4
M. Wt: 175.139
InChI Key: RJCVNWBNWNBKAP-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide is a fluorinated pyrazole derivative of significant interest in chemical and agricultural research. This compound features a carboxamide functional group attached to a pyrazole ring that is substituted with a 2,2-difluoroethyl chain, a motif known to influence the physicochemical properties and biological activity of molecules . Pyrazole carboxamides are recognized as privileged scaffolds in medicinal and agrochemical discovery due to their versatile synthetic applications and broad biological profile . In agricultural research, compounds based on the difluoromethylpyrazole carboxamide structure have been intensively investigated as potent fungicides and nematicides . While specific activity data for this exact molecule may be limited, closely related analogues have demonstrated high efficacy by targeting mitochondrial function in plant pathogens. For instance, similar pyrazole carboxamides have been shown to inhibit succinate dehydrogenase (Complex II) and cytochrome oxidase (Complex IV) in the respiratory chain, leading to the disruption of energy production and eventual cell death in fungi like Rhizoctonia solani . Furthermore, structural derivatives containing the difluoromethylpyrazole group have shown promising nematocidal activity against Meloidogyne incognita , highlighting the potential of this chemotype in developing novel plant protection agents . In the pharmaceutical domain, the pyrazole core is a fundamental building block found in numerous therapeutic agents . Although the specific biological profile of this compound in human systems is a subject for ongoing investigation, its structural features align with compounds explored for modulating various biological targets. Researchers value this compound as a key synthetic intermediate for further chemical elaboration to create libraries for high-throughput screening or to develop potential lead compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O/c7-5(8)3-11-2-1-4(10-11)6(9)12/h1-2,5H,3H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCVNWBNWNBKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,2-difluoroethylamine with pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and the inhibition of target enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide are compared below with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Differences Biological Relevance
This compound 1-(2,2-difluoroethyl), 3-carboxamide C₆H₇F₂N₃O 175.14 Reference compound; balanced electronegativity and lipophilicity Potential CNS or antimicrobial applications (inferred from pyrazole-carboxamide analogs)
1-(4-Aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide 1-(4-aminophenyl), 3-carboxamide with isopropyl C₁₃H₁₆N₄O 244.30 Aromatic amino group enhances π-π stacking; increased polarity Likely improved receptor binding affinity
1-(Trifluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS: 1006340-71-1) 1-(2,2,2-trifluoroethyl), 5-carboxylic acid C₆H₅F₃N₂O₂ 200.11 Higher fluorine content (3F vs. 2F); carboxylic acid instead of carboxamide Greater metabolic stability but reduced membrane permeability
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1427014-31-0) 1-(2-fluoroethyl), 5-methyl, 3-carboxylic acid C₇H₉FN₂O₂ 172.16 Reduced fluorine count; methyl group increases steric bulk Altered pharmacokinetics (e.g., longer half-life)
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) Bulky tert-butyl and sulfonamide groups C₂₈H₃₁BrN₄O₄S₂ 630.10 Enhanced steric hindrance; sulfonamide improves solubility Antibacterial or antimycobacterial activity

Biological Activity

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, affecting key biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound potentially inhibits specific enzymes by binding to their active sites, thereby altering their function.
  • Receptor Modulation: It may also interact with receptors, acting as either an agonist or antagonist depending on the biological context.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity: Several studies have demonstrated its potential to inhibit tumor growth in various cancer cell lines. For instance, derivatives of pyrazole compounds have shown significant cytotoxic effects against A549 lung cancer cells with IC50 values indicating potent activity .
  • Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory properties, showing efficacy comparable to established anti-inflammatory agents like indomethacin .
  • Antimicrobial Properties: Some derivatives exhibit notable antibacterial and antifungal activity, making them candidates for developing new antimicrobial agents .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
3-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamideStructureEnzyme inhibition26
3-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrileStructureAnticancer activity49.85
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideStructureCDK2 inhibition0.067

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Anticancer Research : A study conducted on different pyrazole derivatives revealed that compounds similar to this compound exhibited significant apoptosis in cancer cells. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.
  • Anti-inflammatory Studies : In vivo models demonstrated that the compound reduced edema in carrageenan-induced inflammation models, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Antimicrobial Testing : Laboratory tests indicated that derivatives showed effective inhibition against various bacterial strains, supporting their development as novel antibiotics.

Q & A

Q. What are the optimal synthetic routes for 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis optimization involves iterative adjustments to temperature, solvent polarity, and catalyst loading. For pyrazole derivatives like this compound, coupling reactions between pyrazole-3-carboxylic acid and 2,2-difluoroethylamine are common. Key parameters include:

  • Temperature: 80–100°C to balance reaction rate and side-product formation.
  • Catalysts: Amide coupling agents (e.g., HATU or EDCI) improve yields by activating carboxyl groups .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: Use a multi-technique approach:

Technique Key Parameters Purpose
1H/13C NMR DMSO-d6 solvent, 400 MHzConfirm structural integrity (e.g., difluoroethyl CH2 peaks at δ 4.2–4.5 ppm; pyrazole protons at δ 6.6–7.8 ppm) .
HPLC-MS Reverse-phase C18, ESI+ modeAssess purity (>95%) and molecular ion ([M+H]+ expected ~228.1 g/mol) .
FT-IR KBr pellet, 400–4000 cm⁻¹Verify amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. How can researchers address solubility and stability challenges in aqueous and organic solvents?

Methodological Answer:

  • Solubility Screening: Test DMSO for stock solutions (10 mM) and dilute into PBS (pH 7.4) or ethanol. Monitor precipitation via dynamic light scattering .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze decomposition products using LC-MS to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Quantum Mechanics (QM): Use density functional theory (DFT) at the B3LYP/6-31G* level to model electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., pyrazole-carboxamide motifs in kinase inhibitors) with AMBER or GROMACS. Focus on hydrogen bonding with active-site residues .
  • Reaction Path Search: Apply artificial force-induced reaction (AFIR) methods to explore plausible reaction mechanisms (e.g., amide bond formation) .

Q. How can contradictory data on reaction yields or biological activity be resolved?

Methodological Answer:

  • Factorial Design: Use a 2^k factorial approach to isolate variables (e.g., solvent polarity, temperature) affecting yield discrepancies .
  • Statistical Validation: Apply ANOVA to compare biological replicates. For IC50 variability, ensure consistent cell passage numbers and assay controls (e.g., staurosporine as a positive control) .

Q. What methodologies are recommended for studying the compound’s ecological impact, given limited toxicity data?

Methodological Answer:

  • Read-Across Analysis: Use data from structurally similar compounds (e.g., pyrazole-3-carboxamides) to estimate biodegradability and toxicity .
  • In Silico Ecotoxicity: Apply tools like ECOSAR to predict acute aquatic toxicity (e.g., LC50 for fish) based on functional groups .
  • Microcosm Studies: Evaluate soil mobility and microbial degradation under controlled conditions (OECD 307 guidelines) .

Data Contradiction Analysis Framework

Issue Possible Causes Resolution Strategy
Low Reproducibility Impure starting materialsValidate via NMR/HPLC; implement batch-wise QC .
Biological Activity Variability Cell line drift or assay interferenceUse authenticated cell lines (ATCC) and orthogonal assays (e.g., SPR vs. fluorescence) .
Unexpected Byproducts Side reactions under high heatOptimize temperature gradients and monitor via TLC .

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